molecular formula C6H2Cl5N B8605469 3,5,6-Trichloro-2-(dichloromethyl)pyridine

3,5,6-Trichloro-2-(dichloromethyl)pyridine

Cat. No. B8605469
M. Wt: 265.3 g/mol
InChI Key: CLCHWEPCEBIXCL-UHFFFAOYSA-N
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Patent
US04739070

Procedure details

2,3,5,6-Tetrachloropyridine (1.1 g, 0.005 mole) was combined with 5 ml of N-methylpyrrolidine and 5 ml (about 0.062 mole) of chloroform in a reaction vessel and to the resulting solution 6 g of 50 percent aqueous sodium hydroxide (0.075 mole) was added with stirring. After 30 minutes the title compound was shown to be present in the reaction mixture by gas chromatography at approximately 15 percent conversion.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([Cl:8])=[CH:6][C:5]([Cl:9])=[C:4]([Cl:10])[N:3]=1.CN1CCCC1.[CH:17](Cl)([Cl:19])[Cl:18].[OH-].[Na+]>>[Cl:8][C:7]1[C:2]([CH:17]([Cl:19])[Cl:18])=[N:3][C:4]([Cl:10])=[C:5]([Cl:9])[CH:6]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
ClC1=NC(=C(C=C1Cl)Cl)Cl
Name
Quantity
5 mL
Type
reactant
Smiles
CN1CCCC1
Name
Quantity
5 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
Quantity
6 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=NC(=C(C1)Cl)Cl)C(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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